molecular formula C10H18N4 B11785073 4-(1-Isopropyl-1H-1,2,4-triazol-5-yl)piperidine

4-(1-Isopropyl-1H-1,2,4-triazol-5-yl)piperidine

Cat. No.: B11785073
M. Wt: 194.28 g/mol
InChI Key: GMQFUNXZOBXIIG-UHFFFAOYSA-N
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Description

4-(1-Isopropyl-1H-1,2,4-triazol-5-yl)piperidine is a chemical compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms This particular compound is characterized by the presence of an isopropyl group attached to the triazole ring and a piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1-Isopropyl-1H-1,2,4-triazol-5-yl)piperidine typically involves the reaction of 1-isopropyl-1H-1,2,4-triazole with piperidine under specific conditions. One common method includes the use of a base such as sodium hydride or potassium carbonate to deprotonate the triazole, followed by nucleophilic substitution with piperidine. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and advanced purification techniques such as chromatography and recrystallization may also be employed to enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

4-(1-Isopropyl-1H-1,2,4-triazol-5-yl)piperidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxyl derivatives, while substitution reactions can produce a wide range of substituted triazole or piperidine derivatives .

Scientific Research Applications

4-(1-Isopropyl-1H-1,2,4-triazol-5-yl)piperidine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases due to its ability to interact with specific biological targets.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(1-Isopropyl-1H-1,2,4-triazol-5-yl)piperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can form hydrogen bonds and other interactions with biological macromolecules, influencing their activity. The piperidine ring may enhance the compound’s ability to penetrate cell membranes, increasing its bioavailability. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(1-Isopropyl-1H-1,2,4-triazol-5-yl)piperidine is unique due to its specific combination of the triazole and piperidine rings, which confer distinct chemical and biological properties. Its structural features allow for versatile chemical modifications, making it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C10H18N4

Molecular Weight

194.28 g/mol

IUPAC Name

4-(2-propan-2-yl-1,2,4-triazol-3-yl)piperidine

InChI

InChI=1S/C10H18N4/c1-8(2)14-10(12-7-13-14)9-3-5-11-6-4-9/h7-9,11H,3-6H2,1-2H3

InChI Key

GMQFUNXZOBXIIG-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C(=NC=N1)C2CCNCC2

Origin of Product

United States

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